An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran, an important organic building block utilized in the synthesis of various compounds, including heterocyclic compounds and estrogen ligands.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway and workflow through clear diagrams.
Core Synthesis Pathway
The primary and most common method for synthesizing 2-(2-Bromoethoxy)tetrahydro-2H-pyran is through the acid-catalyzed reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran.[4][5] This reaction involves the protection of the hydroxyl group of 2-bromoethanol with the tetrahydropyranyl (THP) group.
Reaction Scheme
The general reaction is as follows:
Caption: General reaction scheme for the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-pyran.
Experimental Protocols & Quantitative Data
Several variations of the synthesis have been reported, primarily differing in the choice of acid catalyst, solvent, reaction time, and work-up procedure. Below is a summary of key experimental parameters from various sources.
| Parameter | Protocol 1[4] | Protocol 2[6] | Protocol 3 (R&D Method)[5] | Protocol 4 (Optimized)[5] |
| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 ion exchange resin | p-Toluenesulfonic acid monohydrate | No catalyst |
| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) | No solvent |
| Reactant Ratio (2-Bromoethanol:Dihydropyran) | 1:1 (30.0 mmol:30.0 mmol) | 1:1.5 (80 mmol:120 mmol) | 1:1 (50.0 g:37.9 g) | 1:1 (300.0 g:226.7 g) |
| Reaction Temperature | Room Temperature | Not specified (stirred) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 18 hours | Overnight (18 hours) | 1 hour post-addition |
| Work-up | Concentration and silica gel column chromatography | Filtration through Celite and concentration | Washed with saturated sodium bicarbonate and brine, dried | Quenched with triethylamine (TEA) |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) | Distillation (40 mm Hg, b.p.=102° C) | Not specified | Product used as is |
| Yield | 89% | Not specified (8.49 g product from 10.00 g 2-bromoethanol) | ~88% (initial) | ~98% |
Detailed Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid in Dichloromethane [4]
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To a solution of 2-bromoethanol (3.8 g, 30.0 mmol) and 3,4-dihydro-2H-pyran (2.5 g, 30.0 mmol) in dichloromethane (50 mL), add p-toluenesulfonic acid (380.0 mg, 2.2 mmol) in portions.
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Stir the reaction mixture at room temperature for 2 hours.
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Upon completion, concentrate the mixture.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate, 50:1) to yield 2-(2-bromoethoxy)tetrahydro-2H-pyran (5.6 g, 89%) as a colorless oil.
Protocol 2: Amberlyst-15 in Dichloromethane [6]
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To a solution of 2-bromoethanol (10.00 g, 80 mmol) and 3,4-dihydro-2H-pyran (10.1 g, 120 mmol) in dichloromethane (400 mL), add a spatula of Amberlyst-15 ion exchange resin.
-
Stir the reaction for 18 hours.
-
Filter the mixture through Celite and concentrate the filtrate.
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Distill the crude product (40 mm Hg, b.p.=102° C) to obtain pure 2-(2-bromoethoxy)tetrahydro-2H-pyran (8.49 g).
Protocol 3: Scaled-up, Solvent-Free Synthesis [5]
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Charge a 3000 mL 4-necked glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere with 2-bromoethanol (300.0 g).
-
Cool the reactor to 0 °C and add 3,4-dihydropyran (226.7 g) dropwise over approximately 240 minutes, maintaining the temperature.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction completion by Gas Chromatography (GC).
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Quench the reaction by adding triethylamine (TEA) until a pH of 7 is reached. The product is ready to be used as is without further purification.
Workflow and Process Logic
The synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran follows a logical workflow from reaction setup to product isolation. The choice of methodology can be influenced by factors such as scale, desired purity, and available resources.
Caption: Decision workflow for the synthesis and purification of 2-(2-Bromoethoxy)tetrahydro-2H-pyran.
Physicochemical Properties
The final product, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, is typically a colorless to pale yellow liquid.[4][7]
| Property | Value |
| Molecular Formula | C7H13BrO2[1][4] |
| Molecular Weight | 209.08 g/mol [1][4] |
| Boiling Point | 62-64 °C at 0.4 mm Hg[1][4] |
| Density | 1.384 g/mL at 25 °C[1][4] |
| Refractive Index (n20/D) | 1.482[1][4] |
Safety Considerations
-
2-Bromoethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
3,4-Dihydro-2H-pyran is flammable.
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The reaction can be exothermic, especially in the solvent-free protocol, and requires careful temperature control.[5]
-
Dichloromethane is a hazardous solvent and should be handled accordingly.
-
The final product is an irritant; avoid contact with skin and eyes.[7]
References
- 1. 2-(2-BROMOETHOXY)TETRAHYDRO-2H-PYRAN Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. 2-(2-溴乙氧基)四氢-2H-吡喃 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(2-BROMOETHOXY)TETRAHYDRO-2H-PYRAN | 17739-45-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. 2H-Pyran,3-(2-bromoethoxy)tetrahydro- [chembk.com]
